N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-(3-chloro-4-fluorophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains fluorine and chlorine atoms, which can greatly influence its properties and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the basicity of the piperidine nitrogen. It could potentially undergo a variety of reactions, including nucleophilic aromatic substitution reactions .Scientific Research Applications
Pharmacological Profile and Behavioral Effects
One study discusses a compound with a similar structure, highlighting its pharmacological and behavioral profile as a novel 5-hydroxytryptamine2A receptor inverse agonist. This compound demonstrates significant potential in antipsychotic therapy due to its efficacy in attenuating certain behaviors and improving preclinical models of psychosis and schizophrenia (K. Vanover et al., 2006).
Role in Compulsive Food Consumption
Another research focus is on compounds affecting orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse. Selective antagonism of these receptors could offer new treatments for binge eating and other eating disorders with a compulsive component (L. Piccoli et al., 2012).
Novel Synthetic Approaches
In the field of organic chemistry, novel synthetic methodologies have been developed for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and potential utility of these compounds in creating a variety of chemically active agents for further pharmacological studies (V. Mamedov et al., 2016).
Neurokinin-1 Receptor Antagonism
Research on neurokinin-1 receptor antagonists highlights the development of compounds that are effective in treating conditions related to emesis and depression. These studies emphasize the therapeutic potential of compounds that can modulate receptor activity through selective antagonism, indicating a broad application in mental health treatment (T. Harrison et al., 2001).
Metabolism and Oxidation Studies
Investigations into the metabolism of specific growth hormone secretagogues reveal insights into the pharmacokinetics and metabolic pathways of therapeutic agents. This research is crucial for understanding the safety, efficacy, and potential side effects of new drug candidates (A. Borel et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-20-6-4-10(5-7-20)9-18-14(21)15(22)19-11-2-3-13(17)12(16)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUHJIIQRSGTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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